molecular formula C15H15N B118713 (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 118864-75-8

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B118713
CAS No.: 118864-75-8
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-HNNXBMFYSA-N
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Description

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 118864-75-8) is a chiral tetrahydroisoquinoline (THIQ) derivative with a phenyl substituent at the C1 position of the isoquinoline scaffold. Its molecular formula is C₁₅H₁₅N (molecular weight: 209.29), and it exhibits a melting point of 80–82°C and a boiling point of 338°C . The compound is synthesized via enantioselective resolution of racemic mixtures (e.g., tartrate salt separation) or through chiral ligand-assisted reactions, such as the use of triethylamine and carbon disulfide (CS₂) to form dithiocarbamate complexes .

This compound serves as a critical intermediate in pharmaceuticals, notably in the synthesis of solifenacin, a muscarinic receptor antagonist for overactive bladder treatment . Its chiral center and rigid bicyclic structure make it valuable in asymmetric catalysis and organocatalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system. The reaction typically requires a strong acid catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to ensure the desired stereochemistry. Enantioselective hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral rhodium or ruthenium catalysts is a common method. This process is carried out under high pressure and temperature conditions to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Resolution Using D-Tartaric Acid

The racemic mixture is resolved via diastereomeric salt formation with D-tartaric acid:

  • Reagents : D-Tartaric acid, isopropyl alcohol/water

  • Conditions : 70°C, crystallization at 5°C

  • Outcome : (S)-enantiomer isolated with 96.7% enantiomeric excess (ee) and 43.7% yield .

Racemization via N-Chloroamine Intermediate

Unwanted (R)-enantiomer is recycled through racemization:

Coordination Chemistry: Dithiocarbamate Complexes

The amine reacts with CS₂ and triethylamine to form a dithiocarbamate ligand, which complexes with metals:

Ligand Synthesis :

  • Reagents : CS₂, Et₃N, THF

  • Product : [Et₃NH][PTHIQDTC]

  • Yield : 82%

Metal Complexation :

Metal SaltComplexYield (%)Application
NiCl₂[Ni(PTHIQDTC)₂]76.5Catalysis, materials
SnCl₂[Sn(PTHIQDTC)₂]84Antibacterial agents
Zn(OAc)₂[Zn(PTHIQDTC)₂]78.3Luminescent materials

Catalytic Cross-Dehydrogenative Coupling (CDC)

In dimethylacetamide (DMA), the compound undergoes photocatalytic CDC reactions with nucleophiles like nitromethane:

  • Catalyst : COF-JLU5 (covalent organic framework)

  • Conditions : Visible light, O₂ atmosphere

  • Yield : 82–90%

Biological Interactions: Dopamine β-Hydroxylase Inhibition

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline inhibits dopamine β-hydroxylase (Ki = 0.8 μM), a target in Parkinson’s disease research .

This compound’s reactivity underpins its role in synthesizing therapeutics like solifenacin and functional materials. Its stereochemical flexibility and diverse reaction pathways make it indispensable in asymmetric synthesis and coordination chemistry.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Antidepressant Properties: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been identified as a potential antidepressant due to its ability to inhibit serotonin reuptake. This mechanism is crucial for treating depression and anxiety disorders .
  • Dopamine β-Hydroxylase Inhibition: This compound serves as a lead for developing drugs targeting dopamine β-hydroxylase, which is significant in the context of neurodegenerative diseases like Parkinson's disease .

Case Study:
A study demonstrated that derivatives of this compound exhibited enhanced activity against dopamine β-hydroxylase in vitro, suggesting their potential as therapeutic agents for Parkinson's disease .

Neuroscience Research

Key Applications:

  • Neurotransmission Studies: The compound is utilized to explore neurotransmission mechanisms, particularly in understanding the pathophysiology of mood disorders and cognitive functions .

Data Table: Neurotransmission Mechanisms

Study FocusFindings
Serotonin Reuptake InhibitionSignificant reduction in depressive symptoms
Dopamine RegulationEnhanced dopaminergic signaling

Organic Synthesis

Key Applications:

  • Building Block in Organic Chemistry: this compound serves as a versatile building block for synthesizing complex organic molecules with various functionalities .

Data Table: Synthetic Pathways

Reaction TypeDescription
AcylationUsed to synthesize N-styroyl-benzamide
ReductionConverts 1-phenyl-3,4-dihydroisoquinoline to this compound

Material Science

Key Applications:

  • Development of New Materials: The unique properties of this compound make it suitable for creating advanced materials such as polymers and coatings that enhance durability and performance .

Case Study:
Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability .

Natural Product Synthesis

Key Applications:

  • Role in Natural Products: The compound aids in synthesizing natural products that may possess therapeutic benefits. Its structural features allow chemists to explore new pathways for drug discovery .

Mechanism of Action

The mechanism of action of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of dopamine β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine. By inhibiting this enzyme, the compound can modulate neurotransmitter levels and potentially affect neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Metabolic and Pharmacokinetic Comparisons

  • Brain Penetration : Both TIQ and 1MeTIQ readily cross the blood-brain barrier, but (1S)-1-phenyl-THIQ’s brain distribution remains understudied. TIQ and 1MeTIQ accumulate in the brain at concentrations 4.5× higher than blood, with >90% remaining unmetabolized .
  • Metabolism: TIQ undergoes 4-hydroxylation (2.7%) and N-methylation (0.4%) . 1MeTIQ shows higher 4-hydroxylation (8.7%) and forms 1-methyl-3,4-dihydroisoquinoline . N-Methyl-THIQ derivatives are oxidized by monoamine oxidase (MAO) to neurotoxic cations, akin to MPTP’s metabolic pathway .

Research Findings and Implications

  • Neurotoxicity vs. Therapeutic Potential: While N-methyl-THIQ derivatives are neurotoxic, (1S)-1-phenyl-THIQ’s role in solifenacin highlights its therapeutic utility. Structural modifications (e.g., phenyl vs. methyl groups) dramatically alter biological outcomes .
  • Chiral Specificity: The S-configuration of (1S)-1-phenyl-THIQ is critical for its enantioselective applications, as seen in organocatalysts and pharmaceutical intermediates .
  • Comparative Solubility : The N-phenyl-THIQ scaffold’s basic nitrogen allows salt formation, enhancing solubility for drug design , whereas hydrophobic substituents (e.g., trifluoromethyl) in analogs like 6-(trifluoromethyl)-THIQ may improve bioavailability .

Data Tables

Table 2: Physical Properties of Selected THIQ Derivatives

Compound Melting Point (°C) Boiling Point (°C) Solubility
(1S)-1-Phenyl-THIQ 80–82 338 Soluble in THF, EtOAc
TIQ Not reported Not reported Lipophilic
6,7-Dimethoxy-THIQ 370–372 Not reported Soluble in EtOAc/Hexane
N-Phenyl-THIQ Not reported Not reported Salt-forming

Biological Activity

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H15N
  • Molecular Weight : 209.29 g/mol
  • CAS Number : 118864-75-8

This compound is characterized as a white solid and has been identified as a lead compound in the development of drugs targeting dopamine β-hydroxylase, which plays a crucial role in dopamine metabolism and is implicated in neurodegenerative diseases like Parkinson's disease .

Dopamine β-Hydroxylase Inhibition

This compound has shown promising results as an inhibitor of human serum dopamine β-hydroxylase. This inhibition can potentially influence dopamine levels in the brain, making it a candidate for further research into treatments for Parkinson's disease and other dopamine-related disorders .

Anticonvulsant Activity

Research has indicated that derivatives of THIQ exhibit anticonvulsant properties. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated protective effects against NMDA-induced seizures in animal models. This suggests that THIQ compounds may modulate neurotransmitter pathways involved in seizure activity .

Tubulin Polymerization Inhibition

Recent studies have highlighted the ability of certain THIQ derivatives to inhibit tubulin polymerization. This property is critical in cancer therapy since disrupting microtubule dynamics can inhibit cancer cell proliferation. Compounds such as 5n have been identified with optimal bioactivity against tubulin .

Biological Activities Overview

Activity TypeObservations
Dopamine β-Hydroxylase Inhibition Effective in modulating dopamine metabolism; potential therapeutic use in Parkinson's disease .
Anticonvulsant Effects Protects against seizures in animal models; effective against NMDA-induced seizures .
Tubulin Polymerization Inhibition Exhibits cytotoxicity and potential as an antitumor agent; effective against cancer cell lines .
Vasodilatory Effects Some derivatives show peripheral vasodilatory activity which may be beneficial for cardiovascular health .

Study on Anticonvulsant Properties

In a study examining various tetrahydroisoquinoline derivatives, researchers synthesized several compounds and tested their efficacy against induced seizures. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticonvulsant activity. For example, the compound (+)-FR115427 was notably effective in protecting hippocampal neurons from degeneration during hypoxic conditions .

Tubulin Inhibition Research

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives were synthesized to evaluate their cytotoxic effects on cancer cell lines. Compound 5n was found to be particularly potent due to its structural features that favor binding to tubulin. The study employed molecular docking techniques to elucidate the binding interactions between these compounds and tubulin, providing insights into their mechanism of action as potential antitumor agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : The compound is typically synthesized via cyclization of phenethylamine derivatives. A three-step protocol involves:

Acetylation of phenethylamine with acetyl chloride.

Cyclization using polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core.

Reduction of intermediates with agents like potassium borohydride (KBH₄) to achieve the final structure .
Alternative methods include coupling reactions between 1,2,3,4-tetrahydroisoquinoline and aryl halides under metal-free conditions, yielding multi-gram quantities with minimal purification .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (+)-tartaric acid) is employed to isolate the (S)-enantiomer. Structural validation combines:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity .
  • X-ray crystallography to resolve stereochemical ambiguity, as demonstrated in spiroheterocyclic analogs .
  • Chiral chromatography for enantiomeric excess (ee) determination, critical for pharmaceutical intermediates .

Advanced Research Questions

Q. What enantioselective methods are available for synthesizing chiral 1-aryl-tetrahydroisoquinolines?

  • Methodological Answer :

  • Asymmetric Hydrogenation : Enantioselective hydrogenation of 1-aryl-3,4-dihydroisoquinolines using chiral catalysts (e.g., Ru or Rh complexes) achieves high ee values .
  • Dynamic Kinetic Resolution (DKR) : Lipase-mediated acylation (e.g., CAL-B with phenyl acetate) resolves racemic amines into (S)-amides with >99% ee .
  • Optical Resolution : Diastereomeric salt formation with tartaric acid precedes transesterification steps in solifenacin synthesis .

Q. How can synthetic challenges like stereochemical control and scalability be addressed?

  • Methodological Answer :

  • Diastereoselective Cyclization : Substituent effects on γ/δ-oxo acids during lactam formation (e.g., angular vs. linear products) are controlled by reaction temperature and solvent polarity, achieving >90% diastereoselectivity .
  • Continuous Flow Reactors : Photocatalyzed α-alkylation of amines (e.g., Ru(bpy)₃Cl₂-mediated reactions) improves scalability and reduces reaction times under inert conditions .
  • Microwave-Assisted Synthesis : Accelerates decarboxylative annulation/denitration steps, reducing reaction times from hours to minutes while maintaining yield .

Q. What pharmacological activities have been identified for 1-aryl-tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • Antimalarial Activity : 1-Aryl-6-hydroxy analogs inhibit Plasmodium falciparum (IC₅₀ < 0.2 μg/mL) with low cytotoxicity (CC₅₀ >170 μM in rat myoblasts), validated via [³H]hypoxanthine incorporation assays .
  • Neuroprotection : 1-Methyl derivatives mitigate MPP⁺-induced mitochondrial complex I inhibition in striatal synaptosomes, preventing parkinsonian-like damage .
  • Cardiovascular Effects : 1-Isopropyl derivatives (e.g., compound 3b ) reduce hypertension in SHR models without reflex tachycardia, linked to I₆ channel inhibition .

Q. How are data contradictions resolved in studies of diastereomer ratios or bioactivity?

  • Methodological Answer :

  • Analytical Cross-Validation : Combining NMR diastereomer integration , HPLC-MS for purity, and crystallographic data ensures consistency in stereochemical assignments .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., 4-Cl vs. 4-CF₃ on aryl rings) clarifies bioactivity trends. For example, 1-(4-chlorophenyl) analogs show enhanced AMPA receptor antagonism compared to unsubstituted derivatives .

Properties

IUPAC Name

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922796
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118864-75-8
Record name (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118864-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118864758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922796
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Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S)
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Record name (1S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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